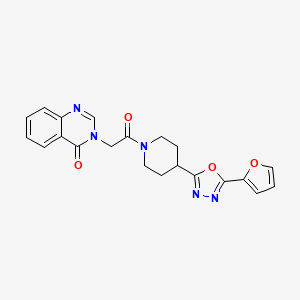

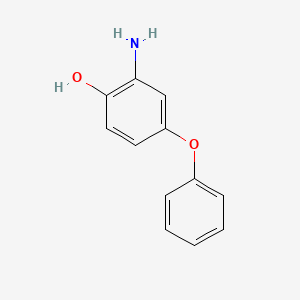

N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O4S2 and its molecular weight is 411.47. The purity is usually 95%.

BenchChem offers high-quality N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Iridium-Catalyzed Alkylation

- Application : This compound is used in iridium-catalyzed regio- and enantioselective allylic alkylation processes. These processes are significant in producing enantiopure compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be converted to monofluoro-methylated ibuprofen (Liu et al., 2009).

Synthesis of Pyrazole Derivatives

- Application : The compound plays a role in the synthesis of pyrazole derivatives. Pyrazoles are important in medicinal chemistry due to their diverse biological activities. The synthesis process often involves fluoride-mediated nucleophilic substitution reactions (Shavnya et al., 2005).

Tandem Reaction in Synthesis

- Application : It's used in tandem reactions, like the synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. Tandem reactions are valuable in organic chemistry for creating complex molecules efficiently (Zhu et al., 2011).

Molecular Conformation Studies

- Application : This compound aids in studying molecular conformations and hydrogen bonding, which is crucial in material science and drug design. These studies often involve analyzing molecular structures in different conformations (Sagar et al., 2017).

Interaction Studies in Solutions

- Application : It's used in studying interactions of chemicals in solutions, particularly looking at volumetric and acoustic properties. This application is essential in understanding the behavior of chemicals in different environments (Raphael et al., 2015).

Antiproliferative Activities

- Application : Pyrazole-sulfonamide derivatives, which include this compound, are studied for their antiproliferative activities against different cell lines. This research is critical in cancer therapy and drug development (Mert et al., 2014).

Asymmetric Addition in Catalysis

- Application : The compound is used in catalytic asymmetric addition, enabling the creation of complex molecules with high stereoselectivity. This process is vital in synthesizing biologically active molecules (Bhosale et al., 2022).

Drug Discovery and Validation

- Application : It's involved in the synthesis of novel drug candidates, especially pyrazole derivatives. The compounds are then tested for various biological properties like antioxidant, anti-cancer, and anti-inflammatory activities (Thangarasu et al., 2019).

COX-2 Inhibitor Research

- Application : Research on derivatives of this compound has shown promising results in inhibiting cyclooxygenase-2 (COX-2), which is a target in treating inflammation and pain (Singh et al., 2004).

Propriétés

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-13-9-7-12(8-10-13)16-11-17(21(19-16)27(2,24)25)14-5-3-4-6-15(14)18/h3-10,17,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRZLYUKSUHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)

![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)

![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)

![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)

![N'-(5-nitrobenzo[b]thiophene-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2995909.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)